molecular formula C12H23NO2 B12661777 12-Aminododec-4-enoic acid CAS No. 70994-19-3

12-Aminododec-4-enoic acid

Cat. No.: B12661777
CAS No.: 70994-19-3
M. Wt: 213.32 g/mol
InChI Key: HYAXMGTZOLISRL-GQCTYLIASA-N
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Description

12-Aminododec-4-enoic acid: is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol It is a derivative of dodecenoic acid, featuring an amino group at the 12th position and a double bond at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Aminododec-4-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with dodecenoic acid.

    Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like ethanol or methanol are commonly employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 12-Aminododec-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation.

    Reducing Agents: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used for reduction.

    Substitution Reagents: Halogenating agents or acylating agents can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives with altered functional groups.

    Reduction Products: Saturated derivatives with single bonds.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 12-Aminododec-4-enoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of amino acid derivatives on cellular processes.

Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 12-Aminododec-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the double bond play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    12-Aminododecanoic acid: Lacks the double bond at the 4th position.

    4-Dodecenoic acid: Lacks the amino group at the 12th position.

    12-Aminododec-4-ynoic acid: Contains a triple bond instead of a double bond at the 4th position.

Uniqueness: 12-Aminododec-4-enoic acid is unique due to the presence of both the amino group and the double bond, which confer distinct chemical and biological properties

Properties

CAS No.

70994-19-3

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

(E)-12-aminododec-4-enoic acid

InChI

InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6H,1-3,5,7-11,13H2,(H,14,15)/b6-4+

InChI Key

HYAXMGTZOLISRL-GQCTYLIASA-N

Isomeric SMILES

C(CCC/C=C/CCC(=O)O)CCCN

Canonical SMILES

C(CCCC=CCCC(=O)O)CCCN

Origin of Product

United States

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